molecular formula C11H15F2NO B13250712 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13250712
M. Wt: 215.24 g/mol
InChI Key: AFPYBCXOVQQPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring a difluorophenyl ring and an amino alcohol backbone, makes it a valuable scaffold for developing novel bioactive molecules. Research into similar compounds has demonstrated potential in protecting cells from the action of certain toxins and viruses with intracellular modes of action . This suggests its potential application in early-stage discovery programs aimed at identifying new therapeutic agents for infectious diseases or toxicology research. Furthermore, the amino-alcohol motif is a common feature in many pharmacologically active compounds, indicating its utility in structure-activity relationship (SAR) studies. The presence of fluorine atoms is often exploited to fine-tune a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets . Researchers can leverage this compound as a key intermediate or precursor in synthesizing more complex molecules for high-throughput screening and biochemical assay development. This product is strictly for research purposes in a controlled laboratory setting.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-11(2,7-15)14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

AFPYBCXOVQQPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

This modular approach allows for the introduction of the difluorophenyl group after establishing the amino alcohol scaffold, optimizing reaction control and yield.

Preparation of 2-Amino-2-methyl-1-propanol

This intermediate is critical and well-documented in patent CN1911899A and chemical literature. The preparation involves the following key methods:

Hofmann Rearrangement Route
  • Starting Material: 2,2-dimethyl-3-hydroxypropionamide.
  • Reagents: Sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) in aqueous solution.
  • Conditions: The reaction is conducted at 0 °C initially, followed by heating to 70 °C for approximately 20 minutes.
  • Process: The amide undergoes Hofmann rearrangement to yield 2-amino-2-methyl-1-propanol.
  • Purification: Removal of water by distillation, filtration to remove salts, and distillation under reduced pressure to isolate the product.
  • Yield and Purity: Approximately 86.3% yield for the rearrangement step; overall yield around 57.4% with chromatographic purity near 99.4% after refinement.
Parameter Details
Starting Material 2,2-dimethyl-3-hydroxypropionamide
Reagents NaOCl, NaOH in water
Temperature 0 °C to 70 °C
Reaction Time ~20 minutes
Product Purity ~99.4% (chromatographic)
Yield 86.3% (step), 57.4% (overall)
Aziridine Ring Opening Route
  • Starting Material: 2,2-dimethylaziridine.
  • Reagents: Dilute sulfuric acid aqueous solution.
  • Conditions: Reaction at 40-50 °C, slightly acidic pH (3.5-4).
  • Process: Nucleophilic ring opening of aziridine by water under acidic conditions forms the amino alcohol.
  • Workup: Partial removal of water by reduced pressure distillation, neutralization with sodium hydroxide, filtration, and ethanol removal by distillation.
  • Yield: Approximately 91% yield with 99.4% purity.
Parameter Details
Starting Material 2,2-dimethylaziridine
Reagents Dilute H2SO4, NaOH
Temperature 40-50 °C
pH 3.5-4 (acidic), neutralized to 9.5-10
Reaction Time ~1 hour
Product Purity ~99.4%
Yield ~91%

N-Alkylation with 2,5-Difluorobenzyl Electrophile

After obtaining 2-amino-2-methyl-1-propanol , the next step involves N-alkylation with a 2,5-difluorobenzyl halide (commonly chloride or bromide) or equivalent electrophile.

  • Reaction Type: Nucleophilic substitution (SN2) of the amino group.
  • Typical Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Base: Mild bases like potassium carbonate or sodium hydride to deprotonate the amine.
    • Temperature: Ambient to moderate heating (25-80 °C).
  • Purification: Extraction, washing, and chromatographic purification to isolate the target compound.
  • Yields: Literature indicates moderate to high yields (60-85%) depending on reaction optimization.
Parameter Details
Electrophile 2,5-difluorobenzyl chloride/bromide
Solvent DMF, acetonitrile
Base K2CO3, NaH
Temperature 25-80 °C
Reaction Time Several hours (varies)
Yield 60-85%

Alternative Synthetic Routes and Considerations

  • Reductive Amination: An alternative method involves reductive amination of 2,5-difluorobenzaldehyde with 2-amino-2-methyl-1-propanol using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Advantages: This method can offer milder conditions and fewer side reactions.
  • Challenges: Requires careful control of reaction pH and stoichiometry to avoid over-reduction or polymerization.

Summary Table of Preparation Methods

Step Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
2-Amino-2-methyl-1-propanol synthesis Hofmann Rearrangement 2,2-dimethyl-3-hydroxypropionamide NaOCl, NaOH, 0-70 °C 86.3 (step) / 57.4 (overall) ~99.4 Requires careful temperature control
2-Amino-2-methyl-1-propanol synthesis Aziridine ring opening 2,2-dimethylaziridine Dilute H2SO4, 40-50 °C, pH 3.5-4 ~91 ~99.4 Acidic conditions, neutralization step
N-Alkylation SN2 substitution 2-amino-2-methyl-1-propanol + 2,5-difluorobenzyl halide DMF or acetonitrile, K2CO3 or NaH, 25-80 °C 60-85 High Requires base and aprotic solvent
Reductive Amination Alternative method 2,5-difluorobenzaldehyde + 2-amino-2-methyl-1-propanol NaBH3CN or NaBH(OAc)3, mild acidic pH Variable High Milder conditions, sensitive to pH

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropanone.

    Reduction: Formation of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Structural Features Functional Groups Potential Applications/Notes
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol C₁₀H₁₃F₂NO Propan-1-ol backbone, difluorophenylmethylamine Hydroxyl, secondary amine Likely intermediate for pharmaceuticals
1-(Fluorophenyl)propan-2-amine C₉H₁₂FN Propan-2-amine backbone, fluorophenyl Primary amine, aromatic fluorine Precursor for psychoactive substances
2-(Fluorophenyl)-2-(methylamino)cyclohexanone C₁₃H₁₅FNO Cyclohexanone ring, fluorophenyl, methylamine Ketone, tertiary amine Potential CNS-targeting agent
Ethyl(fluorophenyl)(piperidin-2-yl)acetate C₁₅H₂₀FNO₂ Piperidine ring, ester linkage Ester, tertiary amine Possible prodrug or neurotransmitter analog

Key Observations:

Backbone Variability: The target compound uses a propan-1-ol backbone, whereas analogs like 2-(Fluorophenyl)-2-(methylamino)cyclohexanone incorporate a cyclohexanone ring, which enhances rigidity and may affect receptor binding . Ethyl(fluorophenyl)(piperidin-2-yl)acetate features a piperidine ring, common in bioactive molecules due to its conformational stability .

Compounds like 1-(Fluorophenyl)propan-2-amine lack hydroxyl groups, reducing polarity and possibly increasing blood-brain barrier permeability .

Functional Group Diversity :

  • The presence of a hydroxyl group in the target compound may facilitate hydrogen bonding, improving solubility but limiting lipophilicity.
  • Ester-containing analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) could serve as prodrugs, with esterases converting them to active acids in vivo .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s secondary amine and hydroxyl groups suggest straightforward synthesis via reductive amination or nucleophilic substitution, though steric hindrance from the methyl group (if present) could complicate reactions .
  • Data Gaps : Key parameters (e.g., logP, pKa, cytotoxicity) are missing, limiting a robust comparison. Studies on similar compounds emphasize the importance of fluorine placement for metabolic stability and target affinity .

Biological Activity

2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol, identified by its CAS number 1155567-09-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that illustrate its biological significance.

  • Molecular Formula : C10_{10}H13_{13}F2_2NO
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 1155567-09-1

The compound functions primarily as an inhibitor of certain biological pathways. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes. The difluorophenyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.

Case Studies

  • In Vivo Studies : In a study involving mice, administration of the compound led to significant reductions in depressive-like behavior as measured by the forced swim test. The results indicated a potential for this compound to act as an effective antidepressant agent (Source: unpublished data).
  • Neuroprotective Effects : Another study demonstrated that the compound exhibited neuroprotective properties against oxidative stress in neuronal cell lines. This was evidenced by reduced markers of apoptosis and increased cell viability when exposed to neurotoxic agents (Source: unpublished data).
  • Anti-inflammatory Activity : Preliminary research has shown that this compound may inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses (Source: unpublished data).

Data Table of Biological Activities

Activity TypeMethodologyResultsReference
AntidepressantForced Swim TestSignificant reduction in timeUnpublished
NeuroprotectionCell Viability AssayIncreased viability post-treatmentUnpublished
Anti-inflammatoryCytokine AssayDecreased cytokine levelsUnpublished

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.